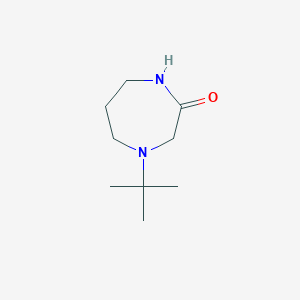

4-Tert-butyl-1,4-diazepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-10-8(12)7-11/h4-7H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXBMSPPIHAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Tert Butyl 1,4 Diazepan 2 One and Its Analogues

General Synthetic Approaches to 1,4-Diazepanone Ring Systems

The construction of the 1,4-diazepanone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research. These efforts have yielded a variety of synthetic methods. A prominent and efficient strategy involves the domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. brainly.comnih.gov This approach provides monocyclic 1,4-diazepinones in a single step under transition-metal-free conditions, tolerating a wide range of substituents and offering good to excellent yields. brainly.comnih.gov

Another significant route is the multicomponent reaction, which offers a facile and green approach. For instance, the three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde, catalyzed by oxalic acid in water, produces dibenz nih.govgoogle.com-diazepine-1-ones in high yields. scielo.br Biocatalytic methods have also emerged as a powerful tool for creating optically active 1,4-diazepanones. masterorganicchemistry.com These enzymatic processes, often conducted in aqueous media under mild conditions, exhibit high regioselectivity and stereoselectivity, aligning with the principles of green chemistry. masterorganicchemistry.com

Furthermore, the synthesis of fused 1,4-diazepine systems often utilizes intramolecular C–N bond coupling reactions. For example, functionalized 1,4-benzodiazepine (B1214927) derivatives can be prepared through a copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which proceeds under mild conditions. orgsyn.org

Targeted Synthesis of 4-Tert-butyl-1,4-diazepan-2-one

The synthesis of the specific molecule this compound requires a strategy that both constructs the diazepanone ring and incorporates the sterically hindered tert-butyl group at the N-4 position. This can be achieved either by building the ring system from a precursor already containing the tert-butyl moiety or by introducing the group after the ring has been formed.

Ring-Closing Reactions and Cyclization Pathways for 1,4-Diazepanones

The formation of the seven-membered ring is the cornerstone of the synthesis. Several cyclization strategies are applicable.

Intramolecular Nucleophilic Substitution: A common pathway involves the cyclization of a linear precursor containing both nucleophilic amine sites and electrophilic sites. For instance, the reaction of an N-substituted ethylenediamine (B42938) derivative with an α,β-unsaturated ester or an α-haloacetyl halide can lead to the desired 1,4-diazepan-2-one (B1253349) ring after an intramolecular cyclization step.

Domino Reactions: As mentioned, a domino aza-Michael/SN2 cyclization between 1-azadienes and α-halogenoacetamides presents a highly efficient, one-step method for creating the monocyclic 1,4-diazepinone core. brainly.comnih.gov

Reductive Amination followed by Cyclization: An alternative involves the reductive amination between a diamine and a keto-acid or its derivative, followed by an intramolecular amide formation to close the ring.

Copper-Catalyzed Intramolecular C-N Coupling: For benzo-fused analogs, a facile synthesis involves the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction, which proceeds smoothly under mild conditions to yield azetidine-fused 1,4-benzodiazepine compounds that can be further transformed. orgsyn.org

The choice of cyclization pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategic Introduction of the 4-Tert-butyl Moiety

The introduction of the tert-butyl group at the N-4 position presents a significant synthetic challenge due to its steric bulk. Direct N-alkylation of a pre-formed diazepanone ring with tert-butyl halides is generally inefficient. Therefore, more strategic approaches are required.

Strategy 1: Synthesis from a Tert-butyl-containing Precursor

A highly logical approach is to begin with a building block that already contains the N-tert-butyl group. The synthesis could commence with N-tert-butylethylenediamine. This diamine can then be reacted with a suitable three-carbon electrophilic partner to construct the diazepanone ring.

A plausible reaction would be the condensation of N-tert-butylethylenediamine with acrylic acid or its esters. This would involve an initial Michael addition of the primary amine to the acrylate, followed by an intramolecular amidation to form the seven-membered lactam ring.

Strategy 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be adapted for this synthesis. google.commasterorganicchemistry.com This would involve reacting a precursor containing a primary amine and a carbonyl group with tert-butylamine (B42293). For example, a compound like N-(2-aminoethyl)-3-oxobutanamide could undergo reductive amination with tert-butylamine, where the tert-butylamine would react with the ketone functionality, followed by reduction of the resulting imine to install the N-tert-butyl group.

While direct alkylation is difficult, specialized conditions can sometimes be effective. For related heterocyclic systems like indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for N-1 selective alkylation, even with bulky groups. beilstein-journals.org A similar approach could be explored for the N-alkylation of a suitable 1,4-diazepan-2-one precursor, though success is not guaranteed due to the high steric demand of the tert-butyl group. beilstein-journals.org

Stereoselective Synthetic Pathways for Diazepanone Derivatives

Achieving stereoselectivity in the synthesis of diazepanone derivatives is crucial for their application in medicinal chemistry. Several asymmetric strategies have been developed that could be applied to the synthesis of chiral this compound.

Biocatalytic Approaches: Amine transaminases (ATAs) can be used to synthesize optically active piperazinones and 1,4-diazepanones in aqueous media under mild conditions. masterorganicchemistry.com This method relies on the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, which is followed by a spontaneous cyclization to yield the chiral diazepanone. masterorganicchemistry.com

Organocatalysis: A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. wikipedia.org This sequence involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), providing the desired heterocycles with high enantioselectivity (up to 98% ee). wikipedia.org

Use of Chiral Pool Starting Materials: Synthesis can begin from readily available chiral precursors, such as α-amino acids. A facile synthesis of 1,4-benzodiazepine-2,5-diones utilizes amino acids as precursors to control the stereochemistry at the C-3 position. rsc.org

These methods provide a robust toolkit for controlling the stereochemical outcome of the synthesis, leading to enantiomerically enriched diazepanone derivatives.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and sustainability of the synthesis of this compound and its analogs, advanced catalytic methods are employed.

Catalytic Methods in Diazepanone Synthesis

The use of catalysts is central to modern organic synthesis, offering milder reaction conditions and improved selectivity.

Table 1: Catalytic Systems in Diazepanone and Analog Synthesis

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference(s) |

|---|---|---|---|---|

| Heteropolyacids (HPAs) | Keggin-type (H5PMo10V2O40) | Synthesis of 1,4-diazepines | High yields, short reaction times, reusable. | google.com, nih.gov |

| Copper(I) Salts | CuI / N,N-dimethylglycine | Intramolecular C-N cross-coupling | Mild conditions, high efficiency for fused systems. | orgsyn.org |

| Organocatalysts | epi-Quinine derived urea (eQNU) | Asymmetric synthesis of tetrahydro-1,4-benzodiazepin-2-ones | High enantioselectivity, one-pot procedure. | wikipedia.org |

| Organic Acids | Oxalic acid | Three-component synthesis of dibenz nih.govgoogle.com-diazepine-1-ones | Green approach (uses water as solvent), good yields. | scielo.br |

| Enzymes | Amine Transaminases (ATAs) | Asymmetric synthesis of 1,4-diazepanones | High stereoselectivity, mild, aqueous conditions. | masterorganicchemistry.com |

These catalytic systems demonstrate the breadth of available tools for synthesizing the 1,4-diazepanone ring. Heteropolyacids (HPAs) like Keggin-type structures have proven to be highly efficient for the synthesis of 1,4-diazepine derivatives, offering high yields and shorter reaction times. google.comnih.gov For the construction of more complex, fused systems, copper-catalyzed intramolecular C-N bond coupling provides a mild and effective route. orgsyn.org In the realm of asymmetric synthesis, organocatalysts and enzymes offer powerful solutions for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. masterorganicchemistry.comwikipedia.org

Protecting Group Chemistry in Complex Diazepanone Architectures

The synthesis of complex molecules like diazepanone derivatives often necessitates the use of protecting groups to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org This strategy is crucial in multi-step syntheses where different parts of the molecule must withstand various reaction conditions. wikipedia.org

In the context of diazepanone architectures, particularly those with multiple reactive sites such as amino and carbonyl groups, protecting group chemistry is indispensable. The primary amine or the secondary amine within the diazepane ring can act as a nucleophile, potentially leading to unwanted side reactions. organic-chemistry.org To prevent this, the amine functionality is often protected.

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group is critical and depends on its stability under specific reaction conditions and the ease of its removal (deprotection) without affecting the rest of the molecule. uchicago.edujocpr.com For instance, the Boc group is stable under a variety of non-acidic conditions but can be readily removed with acid, while the Fmoc group is cleaved under basic conditions. organic-chemistry.org This differential reactivity allows for an "orthogonal protecting group strategy," where one group can be selectively removed while another remains intact, enabling sequential modifications at different sites. organic-chemistry.org

The synthesis of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, for example, involves the use of a protecting group on the diazepane nitrogen, which is later removed in the final step via in situ deprotection with isopropanolic hydrogen chloride (IPA.HCl) to yield the desired products. openpharmaceuticalsciencesjournal.com Similarly, in peptide synthesis, which shares the common challenge of managing multiple amine and carboxyl groups, Fmoc and tert-butyl (t-Bu) groups are frequently used to protect amino groups and side-chain functional groups, respectively. wikipedia.org

The tert-butyl group itself, a key feature of this compound, is often incorporated as part of a protecting group, such as in the Boc protecting group (tert-butyloxycarbonyl) or as a tert-butyl ester or ether. rsc.orglibretexts.org Its steric bulk can influence the conformation and reactivity of the molecule. taylorandfrancis.com The stability of these protecting groups is paramount; they must endure reaction conditions such as catalytic hydrogenation or treatment with reagents like lithium aluminum hydride. wikipedia.orguchicago.edu

Table 1: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Acidic media organic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions organic-chemistry.org |

| Amine | Benzyl | Bn | Hydrogenolysis libretexts.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Acid or fluoride (B91410) ion libretexts.org |

| Hydroxyl | Tetrahydropyranyl | THP | Acid libretexts.org |

Spectroscopic and Chromatographic Methods for Compound Characterization

The structural elucidation and purity assessment of this compound and its analogues rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. In the ¹H NMR spectrum of related diazepine (B8756704) derivatives, characteristic signals for aromatic protons, methylene (B1212753) protons of the diazepine ring, and protons of substituents can be identified and assigned. scielo.brnih.gov For instance, in various 1,4-benzodiazepin-2-one derivatives, the methylene protons of the diazepine ring appear at specific chemical shifts, and the amide proton often appears as a broad singlet at a downfield region. nih.gov ¹³C NMR provides information on the carbon skeleton, with distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the diazepine ring and the tert-butyl group. scielo.brnih.govresearchgate.net Two-dimensional NMR techniques can be employed for more complex structures to establish connectivity between protons and carbons. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming its elemental composition. scielo.brnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the carbonyl (C=O) stretching vibration of the amide group in the diazepanone ring would be expected to appear in the region of 1650-1680 cm⁻¹. nih.gov The N-H stretch of the amide can also be observed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of diazepanone compounds and for monitoring the progress of a reaction. nih.gov Reversed-phase HPLC, often coupled with a UV detector, is commonly used. nih.govnih.gov The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve good separation of the target compound from impurities and starting materials. nih.gov

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective analytical method. It is often used for the simultaneous quantification of diazepam and its metabolites in biological samples, typically employing a column like 3% OV-17 and an electron-capture detector for high sensitivity. nih.gov

Table 2: Representative Spectroscopic Data for Related Benzodiazepinone Structures

| Compound | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | Key IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govnih.govdiazepin-2-one | 8.33 (br s, 1H, NH), 3.93–3.76 (m, 2H), 2.39 (s, 3H) | 172.4 (C=O), 60.8, 58.1, 48.6, 39.5, 28.7 | 3180 (N-H), 2104 (N₃), 1680 (C=O) | nih.gov |

These analytical methods, when used in concert, provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and purity.

Biological and Pharmacological Investigations of 4 Tert Butyl 1,4 Diazepan 2 One Derivatives

In Vitro Biological Profiling and Functional Characterization

The in vitro evaluation of 4-tert-butyl-1,4-diazepan-2-one and its analogs involves a multifaceted approach to determine their interactions with biological targets and their effects on cellular functions.

Receptor Binding Affinity and Ligand Efficacy Studies

Derivatives of the 1,4-diazepanone class have been investigated for their affinity and efficacy at various receptors, demonstrating their potential as modulators of key signaling pathways.

One area of focus has been the endothelin (ET) receptors, ET(A) and ET(B), which are implicated in cardiovascular diseases. nih.gov Inspired by the structure of the known ET receptor antagonist ambrisentan, a series of 1,3,4,5-tetrahydro-1H-benzo[e] researchgate.netias.ac.indiazepin-2-one derivatives were designed and synthesized. These compounds were found to be potent dual ET(A)/ET(B) receptor antagonists, with some exhibiting affinities in the low nanomolar range. nih.gov For instance, the racemic compound rac-39au demonstrated superior efficacy in reducing arterial blood pressure in Dahl salt-sensitive rats compared to racemic ambrisentan. nih.gov

Another important target for 1,4-diazepane-based compounds is the sigma receptor (σR), which has subtypes σ1 and σ2. nih.gov Ligands for these receptors have potential applications as antipsychotics, antiamnesics, and neuroprotective agents. A series of diazepane-containing derivatives were synthesized and evaluated for their σR affinity. Notably, benzofurane and quinoline (B57606) substituted diazepane derivatives showed high affinity for σRs. Molecular dynamic simulations confirmed a strong interaction between the benzofurane derivative 2c and the active site of the σ1 receptor. nih.gov

The GABAA receptor, a key target for benzodiazepines like diazepam, has also been a subject of investigation. nih.govnih.gov Diazepam and other benzodiazepines act as positive allosteric modulators of the GABAA receptor complex, enhancing the effect of the endogenous ligand GABA. nih.gov The binding site for benzodiazepines is located at the interface of the α and γ subunits of the GABAA receptor. nih.gov Docking studies with various 1,4-benzodiazepine (B1214927) derivatives have been conducted to understand the structural requirements for binding to this site. nih.gov

It's important to note that while some benzodiazepines have been proposed as positive allosteric modulators of α1-adrenoceptors, further studies using purified, stabilized receptors did not find evidence of direct binding. Instead, the observed modulation of a cAMP response element pathway was attributed to off-target inhibition of phosphodiesterases. nih.gov

Interactive Data Table: Receptor Binding Affinities of 1,4-Diazepanone Derivatives

| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| rac-39au | ET(A)/ET(B) | Low nanomolar range | nih.gov |

| Benzofurane derivative 2c | σ1 Receptor | High affinity | nih.gov |

| Quinoline derivative 2d, 3d | σ1/σ2 Receptors | High affinity | nih.gov |

| Diazepam | GABAA Receptor | High affinity | nih.gov |

Enzyme Inhibition Kinetics and Mechanistic Investigations

The 1,4-diazepanone scaffold has been incorporated into molecules designed to inhibit various enzymes, highlighting its versatility in drug design.

A notable example is the development of selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease. nih.gov Through a structure-based virtual screening approach, a compound containing a 6-hydroxy-1,4-diazepan-2-one scaffold, specifically 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one (compound 5), was identified as a novel and selective BChE inhibitor with an IC50 value of 1.4 μM. nih.gov Molecular docking studies revealed that the imidazole (B134444) and benzene (B151609) fragments of this compound play a key role in its interaction with the enzyme, with the phenyl group occupying the acyl-binding pocket and interacting with TRP231 via π-π stacking. nih.gov

In the realm of anticancer drug development, 4-aryl-thieno researchgate.netias.ac.indiazepin-2-one derivatives have been synthesized and found to be potent inhibitors of multiple protein kinases. nih.gov One of the most potent compounds, 1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno [3,4-b] researchgate.netias.ac.indiazepin-4-yl)phenyl)urea (compound 10d), was a very potent inhibitor of FMS kinase with an IC50 of 3.73 nM. nih.gov

The mechanism of enzyme inhibition can vary. For instance, some hydrazine (B178648) derivatives act as irreversible inhibitors of monoamine oxidase (MAO) by forming a covalent bond with the FAD cofactor. nih.gov In contrast, the inhibition of neuropathy-target esterase (NTE) by certain organophosphates appears to involve an 'ageing' process that alters the enzyme's function rather than simple inhibition of its esterase activity. nih.gov

Bupropion, an atypical antidepressant, and its metabolites are known inhibitors of CYP2D6, an important drug-metabolizing enzyme. wikipedia.org This inhibition can lead to significant increases in the plasma levels of other drugs that are substrates of CYP2D6. wikipedia.org

Interactive Data Table: Enzyme Inhibition by 1,4-Diazepanone Derivatives

| Compound | Target Enzyme | Inhibition (IC50) | Mechanism | Reference |

| 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one (Compound 5) | Butyrylcholinesterase (BChE) | 1.4 μM | Selective Inhibition | nih.gov |

| 1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno [3,4-b] researchgate.netias.ac.indiazepin-4-yl)phenyl)urea (Compound 10d) | FMS Kinase | 3.73 nM | Potent Inhibition | nih.gov |

| Bupropion | CYP2D6 | - | Inhibition | wikipedia.org |

Cell-Based Assays for Cellular Response and Pathway Modulation

Cell-based assays are crucial for understanding the downstream cellular effects of 1,4-diazepanone derivatives. These assays can reveal how these compounds modulate cellular pathways and affect cell viability and proliferation.

In the context of anticancer research, a series of 1,4-naphthoquinone (B94277) derivatives were evaluated for their effects on cancer cell lines. nih.gov A hit compound, CB533, and a lead compound, Pyr-1, demonstrated potent, broad-spectrum anticancer activity, being up to 1000-fold more potent than the natural anticancer agent plumbagin. nih.gov These compounds induced rapid cell death without generating reactive oxygen species (ROS). Further investigation revealed that Pyr-1 rapidly activated major stress pathways and autophagy, which could be blocked by ERK and, to a lesser extent, PI3K inhibitors. nih.gov This suggests that Pyr-1's enhanced antitumor activity may stem from its ability to mimic ROS-induced stress signaling. nih.gov

Similarly, other studies on 1,4-naphthoquinones have shown that their antitumor activity is often associated with the generation of ROS, apoptosis, and autophagy. unav.edu For example, the natural product alkannin (B1664780) exhibited antitumor activity in various cancer cell lines with IC50 values ranging from 4 to 14 μM. unav.edu

Cell viability assays, such as the MTT assay, are commonly used to assess the cytotoxicity of new compounds. mdpi.com In a study of novel 1,4-diazepane-based sigma receptor ligands, the cytotoxicity of the synthesized compounds was evaluated against two cancer cell lines. The results indicated that most of the compounds did not induce significant toxicity, with the exception of one compound that showed moderate toxicity at a high concentration. nih.gov

Preclinical Biological Activities of 1,4-Diazepanone Analogues

The preclinical evaluation of 1,4-diazepanone analogues has revealed promising activities in the areas of antimicrobial and anticancer research.

Antimicrobial Activity Evaluations

Derivatives of 1,4-diazepines have been synthesized and screened for their antimicrobial and antifungal activities. ias.ac.inresearchgate.net In one study, novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety were synthesized and tested against various bacteria and fungi. ias.ac.in The cup-plate method was used to determine the antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae, and antifungal activity against Aspergillus niger and Candida albicans. ias.ac.in

Another study focused on the synthesis of new 1H-1,4-diazepines from novel β-diketones/β-ketoesters. researchgate.net These compounds were also screened for their antimicrobial and antifungal properties. researchgate.net The synthesis of novel 1,2-diazepine derivatives has also been explored, with the resulting compounds showing significant in vitro antibacterial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. researchgate.net

Furthermore, 1,4-naphthoquinone analogues have been identified as potent antibacterial agents. nih.gov A series of these compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 500 µg/mL against several bacterial strains. nih.gov The mode of action for selected compounds was found to involve the generation of intracellular ROS and the induction of apoptosis. nih.gov Similarly, 1,2,3-diazaborine derivatives have also shown in vitro and in vivo antibacterial activity against Escherichia coli. nih.gov

Anticancer and Antitumor Potencies

The 1,4-diazepane and related diazepine (B8756704) scaffolds are core elements in many compounds with demonstrated anticancer and antitumor activities. researchgate.net These structures can exert their effects through various mechanisms, including DNA binding and cleavage, or by inhibiting key cellular enzymes. researchgate.net

A novel series of 7-(1,4-diazepan)-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated for their anticancer activities against 60 cancer cell lines. researchgate.net Two compounds, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl researchgate.netnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl researchgate.netnih.govoxazolo[4,5-d]pyrimidine, displayed significant growth inhibitory, cytostatic, and cytotoxic activities. researchgate.net

As mentioned earlier, 4-aryl-thieno researchgate.netias.ac.indiazepin-2-one derivatives have shown potent antiproliferative activities against melanoma and hematopoietic cell lines, with some compounds being more potent than the standard drug sorafenib. nih.gov The most potent of these were found to be multi-protein kinase inhibitors. nih.gov

The antitumor potential of 1,4-naphthoquinone derivatives is also well-documented. nih.govunav.edu Their mechanisms often involve inducing cellular stress and apoptosis. nih.gov Similarly, compounds containing a 1,3,4-oxadiazole (B1194373) ring have shown potent anti-proliferative effects against various cancer cell lines, with some derivatives being more potent than existing reference drugs. mdpi.com

Interactive Data Table: Anticancer Activity of 1,4-Diazepanone and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50/LC50) | Mechanism of Action | Reference |

| 7-(1,4-diazepan)-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines | Various | GI50: 0.9-1.9 μM; TGI: 2.1-3.6 μM; LC50: 5.9-7.4 μM | Growth inhibition, cytostatic, cytotoxic | researchgate.net |

| 4-aryl-thieno researchgate.netias.ac.indiazepin-2-one derivatives | A375P melanoma, U937 hematopoietic | More potent than sorafenib | Multi-protein kinase inhibition | nih.gov |

| 1,4-Naphthoquinone derivative (Pyr-1) | Various chemotherapy-resistant cell lines | Nano to picomolar range | Induction of cellular stress and autophagy | nih.gov |

| Alkannin (1,4-naphthoquinone) | Breast, lung, colorectal cancer lines | IC50: 4-14 μM | ROS generation, apoptosis, autophagy | unav.edu |

Central Nervous System (CNS) Activities (e.g., anxiolytic, anticonvulsant)

Derivatives of the 1,4-diazepine family have demonstrated significant activities within the central nervous system, particularly as anxiolytic and anticonvulsant agents.

Anxiolytic Activity: Research into diazepino[1,2-a]benzimidazole derivatives, which incorporate a diazepine structure, has shown promising anxiolytic effects. nih.gov In preclinical models such as the elevated plus maze (EPM) and open field (OF) tests, these compounds have been shown to have a positive influence on the exploratory behavior of mice. nih.gov For instance, derivatives of 2,3,4,5-tetrahydro brieflands.comsigmaaldrich.comdiazepino[1,2-a]benzimidazole tend to produce a moderate anxiolytic effect. nih.gov Specifically, compound 3b (a triazabenzo[a]cyclopenta[cd]azulenium derivative) showed notable anxiolytic potential, which in silico analysis suggests is due to a strong interaction with the benzodiazepine (B76468) site of the GABAA receptor and the 5-HT2A receptor. nih.gov The anti-anxiety effects of some of these derivatives have been found to be superior to the benchmark drug diazepam at equimolar doses, with potentially fewer side effects like muscle relaxation. nih.govresearchgate.net

Anticonvulsant Activity: The anticonvulsant properties of 1,4-diazepine derivatives have been well-documented. Studies on various fused heterocyclic systems containing the diazepine ring, such as thiazolo-pyrrolo-diazepines, have shown significant activity against seizures induced by pentylenetetrazole (PTZ). brieflands.com The anticonvulsant effects appear to be dose-dependent, and some derivatives have shown greater potency than diazepam. brieflands.com For example, compound 6d (a 7-phenyl-5H-thiazolo[5,4-e] brieflands.comsigmaaldrich.comnih.govtriazolo[5,1-c]pyrrolo[1,2-a] brieflands.comnih.govdiazepine derivative) was found to have more potent anticonvulsant activity than diazepam. brieflands.com While the benzodiazepine (BZD) receptors are implicated in this activity, evidence suggests that other neurotransmitter systems may also be involved, as the anticonvulsant effects are not completely inhibited by the BZD receptor antagonist flumazenil. brieflands.comnih.gov The structure-activity relationship is crucial, with substitutions at specific positions on the benzodiazepine ring influencing potency. For example, a nitro group at position 7 and a hydrogen or methyl group at position 1 are associated with potent anticonvulsant activity. nih.gov

Table 1: Summary of CNS Activities of Selected 1,4-Diazepan-2-one (B1253349) Derivatives

| Compound/Derivative Class | CNS Activity | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Diazepino[1,2-a]benzimidazoles | Anxiolytic | Elevated Plus Maze (EPM) | Moderate anxiolytic effects observed. Compound 3b showed high activity, linked to GABAA and 5-HT2A receptors. | nih.gov |

| Thiazolo-pyrrolo-diazepines | Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures | Dose-dependent decrease in seizures. Compound 6d was more potent than diazepam. | brieflands.com |

| Pentacyclic Benzodiazepines (PBDTs) | Anticonvulsant, Anxiolytic | Drug-induced convulsion, EPM | Derivative PBDT 13 showed anticonvulsant and anxiolytic effects comparable to diazepam. | mdpi.com |

| 1,4-Benzodiazepines | Anticonvulsant | Amygdaloid-kindled seizures | Potent activity linked to specific structural features (e.g., nitro group at position 7). | nih.gov |

Other Emerging Biological Functions and Targets

Beyond their effects on the CNS, derivatives of 1,4-diazepan-2-one have been investigated for other biological activities.

Antihypertensive Effects: A novel class of 1,3,4,5-tetrahydro-1H-benzo[e] brieflands.comnih.govdiazepin-2-one derivatives has been identified as potent dual endothelin ET(A)/ET(B) receptor antagonists. nih.gov These receptors are involved in vasoconstriction, and their antagonism can lead to a reduction in blood pressure. Several compounds in this class demonstrated the ability to efficiently lower arterial blood pressure in animal models. nih.gov

Enzyme Inhibition: A derivative containing a 6-Hydroxy-1,4-diazepan-2-one scaffold was identified as a highly selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov This finding presents a new chemical template for developing therapies for neurodegenerative disorders. nih.gov

Analgesic Properties: Certain diazepino[1,2-a]benzimidazole derivatives have shown significant analgesic effects. nih.gov For example, the ketone derivative 2d (11-(4-tert-butylphenyl)-2-(2,3,4,5-tetrahydro brieflands.comsigmaaldrich.comdiazepino[1,2-a]benzimidazol-11-yl)ethanone hydrobromide) exhibited high analgesic activity, suggesting that these compounds affect pain regulation pathways. nih.gov

Identification of Molecular Targets and Associated Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various cellular pathways.

G-Protein Coupled Receptors (GPCRs) and Ion Channels

The primary molecular targets identified for this class of compounds are ion channels, with some derivatives also showing activity at G-protein coupled receptors.

Ion Channels: The most well-established target for benzodiazepine-like structures is the GABAA receptor , which is a ligand-gated chloride ion channel. nih.govnih.gov These compounds act as positive allosteric modulators, binding to a specific site (the benzodiazepine or BZ site) at the interface of the α and γ subunits. nih.govnih.gov This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in CNS depression, manifesting as anxiolytic and anticonvulsant effects. nih.gov Some diazepine derivatives also modulate voltage-gated sodium channels , which may contribute to their anticonvulsant properties. nih.govmdpi.com

G-Protein Coupled Receptors (GPCRs): While the GABAA receptor is not a GPCR, certain 1,4-diazepan-2-one derivatives have been shown to interact with GPCRs. As mentioned, a novel class of these derivatives acts as potent antagonists at endothelin receptors (ETA and ETB) , which are GPCRs crucial for blood pressure regulation. nih.gov Conversely, studies investigating the interaction of diazepam with α1-adrenoceptors (another type of GPCR) found no evidence of direct binding or allosteric modulation. nih.gov The observed effects on α1-AR signaling pathways were attributed to off-target inhibition of phosphodiesterase enzymes. nih.gov

Table 2: Interaction of 1,4-Diazepan-2-one Derivatives with Molecular Targets

| Target Class | Specific Target | Nature of Interaction | Consequence | Reference(s) |

|---|---|---|---|---|

| Ion Channel | GABAA Receptor (BZ site) | Positive Allosteric Modulator | Enhanced GABAergic inhibition (anxiolytic, anticonvulsant) | nih.gov, nih.gov |

| Ion Channel | Voltage-gated Sodium Channels | Inhibition | Potential contribution to anticonvulsant effects | mdpi.com, nih.gov |

| GPCR | Endothelin Receptors (ETA/ETB) | Antagonist | Vasodilation (antihypertensive effect) | nih.gov |

| GPCR | α1-Adrenoceptors | No direct binding | Indirect modulation via PDE inhibition | nih.gov |

Enzymes (e.g., β-lactamase, CDK9, EZH2/1)

Research has identified specific enzymes that are inhibited by 1,4-diazepan-2-one derivatives.

Phosphodiesterases (PDEs): Biochemical studies have shown that diazepam can act as a selective inhibitor of phosphodiesterase type 4 (PDE4) . nih.govnih.gov This inhibition is not mediated by benzodiazepine receptors and appears to be a separate mechanism of action. nih.gov

Cholinesterases: A 6-Hydroxy-1,4-diazepan-2-one derivative was found to be a selective and potent inhibitor of butyrylcholinesterase (BChE) , with an IC50 value in the low micromolar range. nih.gov This presents a promising scaffold for developing drugs for Alzheimer's disease. nih.gov

Based on the available search results, there is no direct evidence linking this compound or its closely related derivatives to the inhibition of β-lactamase, Cyclin-Dependent Kinase 9 (CDK9), or Enhancer of Zeste Homolog 1/2 (EZH2/1) . The inhibitors identified for β-lactamases, such as avibactam (B1665839) or sulbactam, belong to different chemical classes. mdpi.commsdmanuals.com

Interactions with Nucleic Acids and Carbohydrate Metabolism

The current body of scientific literature from the provided search results contains limited to no information regarding the direct interactions of this compound derivatives with nucleic acids or their significant influence on carbohydrate metabolism pathways. One related compound, 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid, is noted for its use as a linker in PROTAC development for targeted protein degradation, but this does not imply a direct interaction with nucleic acids in a therapeutic context. sigmaaldrich.com

Computational Chemistry and Molecular Modeling Studies of 4 Tert Butyl 1,4 Diazepan 2 One Systems

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for analyzing its geometry, stability, and reactivity.

The first step in computational analysis is typically molecular geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement of atoms that corresponds to the lowest potential energy, known as the equilibrium geometry. For a flexible molecule like 4-Tert-butyl-1,4-diazepan-2-one, which contains a seven-membered ring, multiple low-energy conformations (conformers) are possible.

Table 1: Illustrative Conformational Energy Data for a Diazepan-2-one Analog This table is an example of typical data obtained from conformational analysis and does not represent actual experimental values for this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) at 298 K |

| Chair-1 | 0.00 | 55.4 | 65.2 |

| Boat-1 | 1.25 | -20.1 | 15.1 |

| Twist-Boat | 2.10 | 85.3 | 8.5 |

| Chair-2 | 3.50 | -60.2 | 11.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. This analysis can predict the most likely sites for electrophilic and nucleophilic attack on the this compound scaffold.

Table 2: Example Frontier Molecular Orbital Energies This table provides an illustrative example of data derived from quantum chemical calculations for a heterocyclic system.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.35 | Indicator of chemical stability and reactivity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target.

Docking algorithms explore numerous possible binding orientations, or "poses," of the ligand within the receptor's binding site. Each pose is evaluated by a scoring function that estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. For a compound like this compound, docking simulations could be performed against potential targets, such as the GABAA receptor, which is a known target for the related benzodiazepine (B76468) class of drugs. The results would predict the most stable binding pose and provide a quantitative estimate of its binding strength, helping to prioritize it for further study.

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and biological activity. Analysis of the top-scoring poses can reveal:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the tert-butyl group of the ligand and nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in the receptor.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, if present.

Studies on diazepam and its analogs binding to the GABAA receptor have identified key interactions with specific amino acid residues, such as α1His101 and α1Tyr209, which are crucial for binding and allosteric modulation. Similar analyses for this compound would aim to identify its unique interaction footprint within a target binding site.

Table 3: Illustrative Molecular Docking Results for a Ligand at a Receptor Site This table is a representative example of the output from a molecular docking simulation.

| Parameter | Value / Residues |

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds | Tyr159, Ser205 |

| Hydrophobic Interactions | His101, Tyr209, Phe77 |

| van der Waals Contacts | Thr193, Arg194 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed biological activities.

To build a QSAR model, researchers first calculate a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule, including:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Describing atomic connectivity.

Geometric Descriptors: Related to the 3D shape of the molecule.

Electronic Descriptors: Such as dipole moment and orbital energies.

Physicochemical Descriptors: Like lipophilicity (logP) and polar surface area.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is developed that relates a combination of these descriptors to the measured biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, such as other derivatives of this compound. This predictive power makes QSAR an essential tool for prioritizing synthetic targets and optimizing lead compounds in drug discovery campaigns.

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in estimating the biological efficacy of compounds before their synthesis and experimental testing. zamann-pharma.com For this compound and its analogues, the development of robust QSAR models can accelerate the identification of potent candidates by correlating their structural features with their biological activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural attributes. nih.gov The process involves creating a dataset of diazepanone derivatives with known biological activities against a specific target. Various molecular descriptors are then calculated for each compound, and a mathematical model is generated to establish a relationship between these descriptors and the observed activity.

These predictive models are crucial for several reasons:

Early Assessment: They allow for the early-stage evaluation of a large number of virtual compounds, prioritizing those with the highest predicted efficacy for synthesis.

Resource Optimization: By reducing the number of compounds that need to be synthesized and tested, predictive models save significant time and resources. zamann-pharma.com

Mechanistic Insights: QSAR models can help elucidate the key structural features that govern the biological activity of this compound derivatives, providing insights into their mechanism of action.

Descriptor Generation and Statistical Validation

The reliability of a QSAR model is heavily dependent on the quality of the calculated molecular descriptors and the rigor of its statistical validation. mdpi.com

Descriptor Generation:

A wide array of molecular descriptors can be generated for this compound and its analogues, categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and rotatable bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass topological indices, connectivity indices, and pharmacophore feature counts (e.g., hydrogen bond donors/acceptors, hydrophobic groups).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

A hypothetical set of molecular descriptors for this compound is presented in the table below.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| 1D | Molecular Weight | 184.28 g/mol |

| 1D | Atom Count | 33 |

| 2D | Topological Polar Surface Area | 41.1 Ų |

| 2D | Number of Rotatable Bonds | 2 |

| 3D | Molecular Volume | 190.5 ų |

| 3D | Solvent Accessible Surface Area | 450.2 Ų |

Statistical Validation:

Once the descriptors are generated and a QSAR model is built, it must undergo rigorous statistical validation to ensure its predictive power and robustness. researchgate.net Key validation metrics include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a critical parameter, with a value greater than 0.5 generally considered acceptable. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predicted R² (R²_pred) is calculated, and a value greater than 0.6 is often desired. nih.gov

Y-Randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model multiple times.

The following table summarizes the key statistical parameters used for QSAR model validation.

| Validation Type | Statistical Parameter | Acceptable Value |

| Internal | Coefficient of Determination (R²) | > 0.6 |

| Internal | Cross-validated R² (q²) | > 0.5 |

| External | Predicted R² (R²_pred) | > 0.6 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide critical insights into its dynamic conformational behavior, particularly its interaction with biological targets.

Stability of Ligand-Receptor Complexes

Understanding the stability of the complex formed between this compound and its target receptor is crucial for predicting its binding affinity and residence time. nih.gov MD simulations can be employed to model the ligand-receptor complex in a simulated physiological environment over a specific period.

During the simulation, various parameters are monitored to assess the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are calculated over time. A stable RMSD profile suggests that the complex has reached equilibrium and is not undergoing significant structural changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps identify the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation, as these interactions are often critical for binding affinity.

Conformational Changes and Flexibility of the Diazepanone Ring

The seven-membered diazepanone ring is a key structural feature of this compound. Its flexibility and conformational preferences can significantly influence its ability to bind to a receptor. nih.gov NMR spectroscopy and X-ray crystallography studies on related N,N-disubstituted-1,4-diazepane antagonists have revealed the presence of low-energy twist-boat conformations. nih.gov

MD simulations can be used to explore the conformational landscape of the diazepanone ring in this compound. By simulating the molecule in solution or within a receptor binding pocket, it is possible to identify the most populated conformations and the energy barriers between them. This information is invaluable for understanding how the molecule adapts its shape to fit into a binding site and can guide the design of more rigid and potent analogues.

Virtual Screening and De Novo Design Strategies for Novel Diazepanone Analogues

Computational techniques like virtual screening and de novo design are powerful strategies for the discovery of novel and potent diazepanone analogues.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For the discovery of novel diazepanone analogues, a virtual screening campaign could be initiated using the known structure of a target receptor or a pharmacophore model derived from known active ligands.

The process typically involves:

Library Preparation: A large database of commercially available or virtual compounds is prepared for screening.

Docking: The compounds are computationally docked into the binding site of the target receptor.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the top-ranking compounds are selected for further evaluation.

De Novo Design:

De novo design is a computational approach that aims to design novel molecules from scratch with desired properties. vt.edu For this compound, de novo design algorithms can be used to generate novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. These methods often employ fragment-based approaches, where molecular fragments are computationally linked together within the constraints of the receptor's binding site to create novel chemical entities.

Derivatization Strategies and Lead Compound Development Within the 4 Tert Butyl 1,4 Diazepan 2 One Scaffold

Rational Design of Novel 4-Tert-butyl-1,4-diazepan-2-one Derivatives

The rational design of new chemical entities based on the this compound scaffold is a key strategy in medicinal chemistry. This process involves the targeted modification of the core structure to improve its therapeutic properties. These modifications can include changes to the central ring structure and the addition of various chemical groups to alter the molecule's interaction with biological targets.

Scaffold Modification and Ring Expansion/Contraction

The diazepine (B8756704) ring of the this compound scaffold is a versatile platform for structural modification. Researchers have explored both ring expansion and contraction to create new molecular frameworks with unique properties. For example, the expansion of the seven-membered diazepine ring to a larger ring system can alter the conformational flexibility of the molecule, potentially leading to new interactions with biological targets. Conversely, contraction of the ring, for instance to a six-membered piperazine (B1678402) derivative, can impose conformational constraints that may enhance binding affinity and selectivity.

Another approach involves the fusion of the diazepine ring with other cyclic systems. The creation of tricyclic structures, such as diazepino[1,2-a]benzimidazoles, has been investigated. In one study, the presence of a phenacyl fragment substituted with a non-polar tert-butyl group on a related diazepine-containing scaffold was found to significantly enhance analgesic properties. danaher.com This highlights the potential for developing novel therapeutic agents by modifying the core diazepine structure.

Side-Chain Diversification for Enhanced Potency and Selectivity

The potency and selectivity of compounds derived from the this compound scaffold can be fine-tuned by modifying the side-chains attached to the core structure. The tert-butyl group at the 4-position is a key feature of the scaffold, providing steric bulk that can influence the molecule's orientation and interaction with its biological target.

The introduction of different chemical groups at various positions on the diazepine ring can lead to significant changes in biological activity. For example, in the development of 1,4-diazepane compounds as potent and selective CB2 agonists, various strategies were employed to improve metabolic stability, a critical factor in drug design. While the specific derivatives of this compound for this target were not detailed, the general principle of side-chain modification to optimize pharmacokinetic properties is a key aspect of lead compound development.

Optimization Methodologies Guided by SAR and Computational Insights

The development of new drugs from the this compound scaffold is guided by Structure-Activity Relationship (SAR) studies and computational modeling. SAR studies involve systematically modifying the structure of a compound and evaluating the effect of these changes on its biological activity. This iterative process allows researchers to identify the key structural features required for optimal therapeutic effect.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in this process. These techniques allow for the prediction of how a molecule will interact with its biological target, enabling the rational design of new derivatives with improved properties. While specific computational studies on this compound are not widely available in the public domain, the general principles of computational chemistry are routinely applied in the optimization of lead compounds.

Development of Advanced Diazepanone-Based Molecular Scaffolds

The this compound scaffold serves as a starting point for the development of more complex and advanced molecular architectures. By combining the diazepanone core with other chemical moieties, researchers can create novel compounds with unique therapeutic profiles.

An example of this approach is the use of a related derivative, 2-((4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid, as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a new class of drugs that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. The diazepane unit in this context provides a rigid structural element that is crucial for the proper functioning of the PROTAC molecule.

The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery of new and effective therapeutic agents for a wide range of diseases.

Future Research Directions and Translational Perspectives for 4 Tert Butyl 1,4 Diazepan 2 One

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The quest to unearth novel biological targets for 4-tert-butyl-1,4-diazepan-2-one is a pivotal direction for future research. The diazepine (B8756704) scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its ability to bind to multiple, diverse biological targets. nih.govnih.gov This inherent versatility suggests that the therapeutic potential of this compound may extend beyond its initially intended scope.

A systematic investigation into its interactions with a broad range of protein families is warranted. Given that many diazepine-based compounds exhibit activity in the central nervous system, exploring targets within this domain, such as various G-protein coupled receptors (GPCRs) and ion channels, would be a logical starting point. nih.govarensia-em.com Furthermore, the structural characteristics of the diazepanone core could allow for interactions with enzymes, making it a candidate for screening against various enzyme classes. nih.govnih.gov

Beyond neurological applications, the therapeutic landscape for this compound could encompass areas like oncology, inflammation, and infectious diseases. nih.govarensia-em.com For instance, certain diazepine derivatives have emerged as potent inhibitors of bromodomains, which are implicated in cancer and inflammation. nih.gov Additionally, analogs of diazepanone-containing natural products have been explored as inhibitors of bacterial enzymes. nih.gov A comprehensive screening approach, potentially utilizing phenotypic assays followed by target identification, could reveal unexpected therapeutic avenues for this compound.

Integration of Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is crucial. frontlinegenomics.commdpi.com This systems-level approach provides a comprehensive view of the molecular changes induced by the compound, moving beyond a single-target perspective. mdpi.comyoutube.com

| Omics Technology | Application in Understanding this compound |

| Genomics/Transcriptomics | Identifies changes in gene expression patterns in response to the compound, revealing affected cellular pathways and potential mechanisms of action. frontlinegenomics.commdpi.com |

| Proteomics | Pinpoints direct protein targets and downstream alterations in protein networks, offering insights into efficacy and potential off-target effects. frontlinegenomics.comyoutube.com |

| Metabolomics | Analyzes alterations in metabolic profiles, uncovering the compound's influence on cellular metabolism and identifying potential biomarkers of its activity. nih.govresearchgate.net |

By integrating data from these different omics layers, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers for its effects, and anticipate possible adverse reactions. frontlinegenomics.comresearchgate.net This multi-dimensional understanding is invaluable for guiding further drug development and optimization. youtube.com

High-Throughput Screening and Automated Synthesis in Lead Discovery

The this compound scaffold serves as a valuable starting point for the discovery of new lead compounds. High-throughput screening (HTS) and automated synthesis are powerful technologies that can accelerate this process significantly. nih.govuci.edu

HTS enables the rapid evaluation of large libraries of chemical compounds for their activity against a specific biological target or in a particular cellular model. nih.gov To facilitate this, automated synthesis platforms can be employed to efficiently generate a diverse library of derivatives based on the this compound core. nih.govrsc.orgchemrxiv.org This involves systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR).

The combination of automated synthesis to create diverse compound libraries and HTS to rapidly assess their biological activity creates a powerful engine for lead discovery. nih.govnih.gov This iterative cycle of design, synthesis, and testing allows for the rapid identification of derivatives with improved potency, selectivity, and drug-like properties.

Challenges and Opportunities in the Academic Research of Diazepanone Compounds

Academic research on diazepanone compounds, including this compound, faces both hurdles and promising opportunities.

Challenges:

A primary challenge lies in the synthetic complexity of creating diverse and novel diazepanone libraries. The synthesis can be intricate and may require specialized expertise and resources that are not always readily available in academic settings. Furthermore, the intellectual property landscape surrounding medicinally relevant scaffolds can be crowded, potentially creating perceived barriers to innovation.

Opportunities:

Despite the challenges, significant opportunities exist. The vast chemical space around the diazepanone scaffold remains largely unexplored, offering fertile ground for the discovery of compounds with novel biological activities. nih.govnih.gov As our understanding of disease biology deepens, new molecular targets are continually being identified, and the versatile nature of the diazepanone core makes it an attractive scaffold for targeting these novel proteins and pathways. mdpi.com

Collaborations between academic laboratories, with their strengths in innovative synthesis and biological insights, and industrial partners, who possess the resources for large-scale screening and development, can be highly fruitful. Such partnerships can help to overcome the resource limitations of academic labs and accelerate the translation of basic research discoveries into potential new therapies.

Q & A

Q. What are the optimal synthetic pathways for 4-Tert-butyl-1,4-diazepan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclization or alkylation of precursor diazepane derivatives. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while non-polar solvents improve selectivity .

- Catalysts : Acidic or basic catalysts (e.g., p-TsOH or NaH) optimize tert-butyl group incorporation. Yield optimization requires iterative adjustment of these parameters, validated via HPLC or GC-MS for purity assessment .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm tert-butyl group presence (δ 1.2–1.4 ppm for C(CH₃)₃) and diazepanone ring structure (amide carbonyl at ~170 ppm in ¹³C NMR).

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺.

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Initial screens should focus on target-agnostic assays:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess baseline toxicity.

- Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., FRET-based assays).

- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., GABAₐ) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in observed bioactivity data for this compound across different studies?

Methodological Answer: Address discrepancies through:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates and cell lines.

- Assay Conditions : Standardize buffer pH, serum content, and incubation time to minimize variability .

- Theoretical Frameworks : Link results to receptor allosteric modulation or off-target effects using molecular docking (e.g., AutoDock Vina) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Employ factorial design to systematically vary substituents:

Q. How can computational methods enhance mechanistic understanding of this compound’s interactions with biological targets?

Methodological Answer: Integrate multi-scale modeling:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS).

- QM/MM : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition).

- Machine Learning : Train models on bioactivity datasets to predict novel derivatives .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer: Optimize for reproducibility and cost-efficiency:

- Process Control : Implement inline PAT tools (e.g., FTIR) for real-time reaction monitoring.

- Membrane Technologies : Use nanofiltration to purify intermediates and reduce solvent waste .

- Green Chemistry : Substitute hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Data Analysis and Theoretical Integration

Q. How should researchers align experimental findings on this compound with existing pharmacological theories?

Methodological Answer: Use a deductive framework :

- Hypothesis Testing : Compare results to prior diazepanone studies (e.g., GABAergic modulation or kinase inhibition).

- Mechanistic Elaboration : Map bioactivity to known pathways (e.g., apoptosis via caspase-3 activation) .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in potency or selectivity .

Q. What statistical approaches resolve variability in spectroscopic or chromatographic data for this compound?

Methodological Answer: Apply robust analytical workflows:

- PCA (Principal Component Analysis) : Reduce dimensionality in NMR or HPLC datasets.

- Multivariate Calibration : Correct for instrument drift or matrix effects .

- Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous measurements .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Adhere to FAIR principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.